Ethyl 2-(4-propoxypyrimidin-2-yl)acetate
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Overview
Description
Ethyl 2-(4-propoxypyrimidin-2-yl)acetate is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-propoxypyrimidin-2-yl)acetate typically involves the reaction of 4-propoxypyrimidine with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-propoxypyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(4-propoxypyrimidin-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-viral agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-propoxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Ethyl 2-(4-propoxypyrimidin-2-yl)acetate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(2-pyridyl)pyrimidine: Similar structure but with a pyridyl group instead of a propoxy group.
Ethyl 2-(4-methoxypyrimidin-2-yl)acetate: Similar structure but with a methoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific propoxy substitution, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(4-propoxypyrimidin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-16-10-5-6-12-9(13-10)8-11(14)15-4-2/h5-6H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVXSKSNLKAKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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